Welcome to the BenchChem Online Store!
molecular formula C13H11NO4 B1283667 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 210366-15-7

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B1283667
M. Wt: 245.23 g/mol
InChI Key: CIUDQXNWTGQYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08557601B2

Procedure details

1-Hydroxy-6-carboxy-2 (1H)-pyridinone (15.5 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) were mixed with benzyl chloride (15.2 g, 0.12 mol) in methanol (250 mL). The mixture was refluxed for 16 h, filtered, and the filtrate evaporated to dryness. The residue was dissolved in water (50 mL) and acidified with 6 N HCl to pH 2. The white precipitate was isolated by filtration, washed with cold water, and dried in vacuum, to yield 22.3 g (91%) of 1-Benzyloxy-6-carboxy-2 (1H)-pyridinone, mp 176-177° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]1=[O:11].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CO>[CH2:18]([O:1][N:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]1=[O:11])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ON1C(C=CC=C1C(=O)O)=O
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
CUSTOM
Type
CUSTOM
Details
The white precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON1C(C=CC=C1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.